![molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3](/img/new.no-structure.jpg)

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

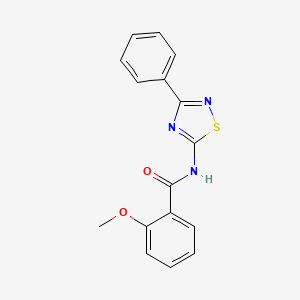

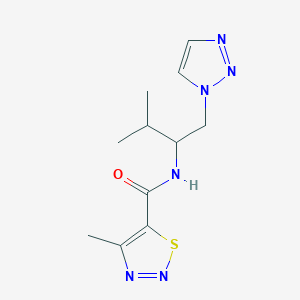

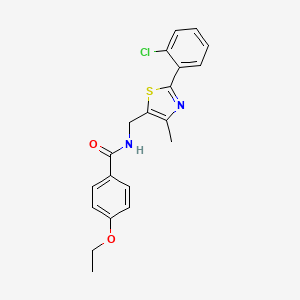

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.

Mécanisme D'action

Target of Action

Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-met/vegfr-2 kinases .

Mode of Action

It’s worth noting that similar compounds have shown to intercalate dna , which suggests that 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have shown to inhibit the growth of cells by inhibiting the expression of c-met and vegfr-2 .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have shown to exhibit anticancer activities against various cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound and the specific characteristics of the target cells .

Méthodes De Préparation

The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Analyse Des Réactions Chimiques

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.

Cyclization Reactions: The triazole rings can participate in cyclization reactions with other heterocyclic compounds to form more complex structures.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound exhibits significant anticancer, antimicrobial, and antiviral activities. .

Biological Research: It is used as a molecular probe to study the interactions between proteins and nucleic acids, as well as to investigate the mechanisms of enzyme inhibition.

Industrial Applications: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.

Comparaison Avec Des Composés Similaires

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is unique due to its specific structural features and biological activities. Similar compounds include:

1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the triazole and quinoxaline rings.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused thiadiazine ring instead of a quinoxaline ring, leading to different biological activities and applications.

1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical properties and reactivity.

Propriétés

Numéro CAS |

672951-56-3 |

|---|---|

Formule moléculaire |

C12H8Cl2N6 |

Poids moléculaire |

307.14 |

Nom IUPAC |

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |

InChI |

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |

Clé InChI |

VHSXJSOVADJDNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2626703.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)